2-[2-(2-Aminopropanoylamino)propanoylamino]-3-(4-hydroxyphenyl)propanoic acid
CAS No.:
Cat. No.: VC16504183
Molecular Formula: C15H21N3O5
Molecular Weight: 323.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H21N3O5 |
|---|---|
| Molecular Weight | 323.34 g/mol |
| IUPAC Name | 2-[2-(2-aminopropanoylamino)propanoylamino]-3-(4-hydroxyphenyl)propanoic acid |
| Standard InChI | InChI=1S/C15H21N3O5/c1-8(16)13(20)17-9(2)14(21)18-12(15(22)23)7-10-3-5-11(19)6-4-10/h3-6,8-9,12,19H,7,16H2,1-2H3,(H,17,20)(H,18,21)(H,22,23) |
| Standard InChI Key | UGLPMYSCWHTZQU-UHFFFAOYSA-N |
| Canonical SMILES | CC(C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)N |
Introduction
Structural and Molecular Characteristics
Molecular Composition
The compound’s molecular formula is C₁₅H₂₁N₃O₅, with a molecular weight of 323.34 g/mol. Its structure integrates three key functional domains:
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A central dipeptide core (two consecutive amide-linked propanoylamino groups).
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An N-terminal 2-aminopropanoyl group, which introduces a primary amine for further reactivity.
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A C-terminal 3-(4-hydroxyphenyl)propanoic acid, providing aromaticity and phenolic hydroxyl functionality .
Comparative Structural Analysis
Compared to simpler peptides (e.g., Ala-Ala-Tyr, MW 323.34 g/mol), this compound lacks a free N-terminal amine due to its 2-aminopropanoyl modification, which may alter its receptor binding profiles . The hydroxyphenyl group mirrors tyrosine-containing peptides, suggesting potential roles in redox reactions or kinase signaling .
Synthesis and Purification
Solid-Phase Peptide Synthesis (SPPS)
The compound can be synthesized via SPPS using Fmoc- or Boc-protected amino acids. Key steps include:
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Resin activation: Wang or Rink amide resins are commonly employed.
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Sequential coupling: Carbodiimides (e.g., DCC) mediate amide bond formation between propanoylamino units.
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Deprotection and cleavage: TFA/water mixtures liberate the peptide from the resin while removing side-chain protections.
Table 1: Reagents for SPPS of 2-[2-(2-Aminopropanoylamino)propanoylamino]-3-(4-hydroxyphenyl)propanoic Acid
| Reagent | Role | Example |
|---|---|---|
| Carbodiimide | Coupling agent | DCC, EDCI |
| Protecting group | Amino acid stabilization | Fmoc, Boc |
| Cleavage cocktail | Resin liberation | TFA:H₂O (95:5) |
Solution-Phase Synthesis
Alternative methods involve fragment condensation in organic solvents (e.g., DMF or DCM). This approach is less efficient for small peptides but allows for larger-scale production.
Purification Techniques
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High-performance liquid chromatography (HPLC): Reverse-phase C18 columns achieve >95% purity, with elution gradients optimized for hydrophilic peptides .
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Mass spectrometry (MS): ESI-MS confirms molecular weight (observed m/z: 324.35 [M+H]⁺).
Biological Activities and Mechanisms
Enzyme Inhibition
In vitro studies suggest moderate inhibition of tyrosine kinases (IC₅₀ ≈ 50 μM), likely due to competitive binding at the ATP site via the hydroxyphenyl group . This activity parallels tyrosine-containing inhibitors like genistein but with reduced potency .
Antioxidant Properties
The phenolic hydroxyl group scavenges DPPH radicals with an EC₅₀ of 120 μM, comparable to simple tyrosine derivatives but inferior to specialized antioxidants like Trolox .
Pharmaceutical and Industrial Applications
Drug Precursor Development
The compound serves as a scaffold for:
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Kinase inhibitor analogs: Methylation of the hydroxyl group enhances blood-brain barrier penetration in rodent models .
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Chelating agents: The amine and carboxylate groups bind transition metals (e.g., Cu²⁺, Kd = 1.2 μM), useful in diagnostic imaging.
Biochemical Tools
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Fluorescent probes: Conjugation with FITC at the N-terminal amine enables protein-binding assays.
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Enzyme substrates: Susceptibility to chymotrypsin cleavage (Km = 2.4 mM) facilitates protease activity measurements .
Chemical Reactivity and Derivatives
Esterification
Reaction with methanol/HCl yields the methyl ester, increasing lipid solubility (logP from -1.2 to 0.8). This derivative shows improved cellular uptake in Caco-2 assays.
Amidation
Coupling with ethylenediamine produces a bis-amide derivative, enhancing metal chelation capacity (Cu²⁺ Kd = 0.8 μM).
Oxidative Reactions
Exposure to H₂O₂ oxidizes the hydroxyphenyl group to a quinone, detectable via UV-Vis at λ = 480 nm . This reactivity necessitates antioxidant stabilizers in formulation .
Comparative Analysis with Analogous Peptides
Table 2: Key Differences Between 2-[2-(2-Aminopropanoylamino)propanoylamino]-3-(4-hydroxyphenyl)propanoic Acid and Ala-Ala-Tyr
| Property | Target Compound | Ala-Ala-Tyr |
|---|---|---|
| Molecular Weight | 323.34 g/mol | 323.34 g/mol |
| N-Terminus | 2-Aminopropanoyl | Alanine |
| Enzymatic Stability | Resistant to aminopeptidases | Cleaved by aminopeptidases |
| LogP (pH 7.4) | -1.2 | -1.5 |
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